molecular formula C18H15ClN4O2 B2943753 5-(2-chlorophenyl)-1-(3-methylbenzyl)-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione CAS No. 1009280-22-1

5-(2-chlorophenyl)-1-(3-methylbenzyl)-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione

Cat. No.: B2943753
CAS No.: 1009280-22-1
M. Wt: 354.79
InChI Key: UCZVHEAWABXTCR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(2-chlorophenyl)-1-(3-methylbenzyl)-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione is a novel fused heterocyclic compound featuring a dihydropyrrolo[3,4-d][1,2,3]triazole-4,6-dione core structure, which presents a versatile scaffold for medicinal chemistry and drug discovery research. Compounds based on the triazole-dione scaffold have demonstrated significant potential in preclinical investigations for central nervous system disorders, with related analogues showing potent anticonvulsant activity in maximal electroshock-induced seizure models, potentially through modulation of voltage-gated sodium channels (VGSCs) . The structural framework of this chemotype allows for exploration across multiple therapeutic areas, as similar triazole-fused heterocycles have been investigated as human A3 adenosine receptor antagonists, BRD4 inhibitors with anti-proliferation activity, and histamine H4 receptor (H4R) ligands . The presence of the chlorophenyl and methylbenzyl substituents on the triazole-dione core may influence blood-brain barrier permeability and target engagement, making this compound particularly valuable for neuroscience research programs . This chemical entity serves as a key intermediate for developing novel therapeutic agents and probing biological mechanisms, with applications spanning from neurological diseases to inflammatory conditions and beyond. Researchers can utilize this compound for target validation, structure-activity relationship studies, and as a precursor for synthesizing more complex molecules with optimized pharmacological properties.

Properties

IUPAC Name

5-(2-chlorophenyl)-3-[(3-methylphenyl)methyl]-3a,6a-dihydropyrrolo[3,4-d]triazole-4,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15ClN4O2/c1-11-5-4-6-12(9-11)10-22-16-15(20-21-22)17(24)23(18(16)25)14-8-3-2-7-13(14)19/h2-9,15-16H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCZVHEAWABXTCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CN2C3C(C(=O)N(C3=O)C4=CC=CC=C4Cl)N=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-(2-chlorophenyl)-1-(3-methylbenzyl)-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione is a complex organic compound belonging to the class of pyrrolo-triazole derivatives. This compound has garnered attention due to its potential biological activities including antibacterial, antifungal, and anticancer properties. The unique structural features of this compound allow it to interact with various biological macromolecules, making it a candidate for drug development and therapeutic applications.

Chemical Structure and Properties

  • Molecular Formula : C19H18ClN4O2
  • Molecular Weight : 366.82 g/mol
  • IUPAC Name : 5-(2-chlorophenyl)-1-(3-methylbenzyl)-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6-dione

The structure consists of a pyrrolo ring fused with a triazole moiety and substituted phenyl groups that contribute to its biological activity.

Antibacterial Activity

Studies have indicated that compounds similar to 5-(2-chlorophenyl)-1-(3-methylbenzyl)-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole derivatives exhibit significant antibacterial properties. For example:

  • MIC Values : Compounds with similar structures showed MIC values ranging from 12.5 to 25 µg/mL against various bacterial strains including methicillin-resistant Staphylococcus aureus (MRSA) .
  • Mechanism : The antibacterial activity is often attributed to the ability of these compounds to disrupt bacterial cell wall synthesis or inhibit essential metabolic pathways .

Antifungal Activity

The compound has also been evaluated for antifungal properties:

  • Activity Against Fungi : Derivatives of triazole structures have demonstrated antifungal activity with MIC values ranging from 1.6 µg/mL to 25 µg/mL against Candida albicans .
  • Mechanism of Action : The presence of electron-withdrawing groups in the structure enhances antifungal efficacy by increasing membrane permeability and disrupting fungal cell integrity .

Anticancer Activity

Research into the anticancer potential of triazole derivatives indicates promising results:

  • Cell Line Studies : In vitro studies have shown that similar compounds can induce apoptosis in cancer cell lines through mechanisms involving caspase activation and mitochondrial dysfunction .
  • IC50 Values : Some triazole derivatives exhibited IC50 values as low as 0.87 µM in specific cancer cell lines .

Case Study 1: Synthesis and Evaluation

A recent study synthesized various triazole derivatives and evaluated their biological activities:

  • Synthesis Method : The compounds were synthesized using microwave-assisted methods which increased yield and reduced reaction time.
  • Biological Testing : The synthesized compounds were tested against several cancer and bacterial cell lines showing varying degrees of effectiveness depending on structural modifications .

Case Study 2: Molecular Docking Studies

Molecular docking studies have been conducted to understand the binding interactions of these compounds with target proteins:

  • Binding Affinity : The docking results indicated strong binding affinities with key enzymes involved in bacterial resistance mechanisms.
  • Target Identification : Potential targets include DNA gyrase and topoisomerase enzymes crucial for bacterial DNA replication .

Table of Biological Activities

Activity TypeTarget Organisms/CellsMIC/IC50 ValuesReferences
AntibacterialMRSA12.5 - 25 µg/mL
AntifungalCandida albicans1.6 - 25 µg/mL
AnticancerVarious cancer cell linesIC50 as low as 0.87 µM

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 5-(2-chlorophenyl)-1-(3-methylbenzyl)-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione with structurally analogous compounds, focusing on molecular features, physicochemical properties, and synthetic strategies.

Structural and Substituent Variations

Key structural differences arise from substituents on the triazole-pyrrolo-dione core:

Compound Name / ID Core Structure Substituents Molecular Formula Molecular Weight (g/mol) Notable Features
Target Compound Pyrrolo[3,4-d][1,2,3]triazole-4,6-dione 2-Chlorophenyl, 3-methylbenzyl C₂₀H₁₆ClN₅O₂* ~393.8 (estimated) Chlorine and methyl groups enhance lipophilicity.
Compound 6e 1,2,4-Triazole-3-thione 3-Chlorophenyl, 3-methylphenyl, benzoxazolyl C₂₂H₁₅ClN₄OS 416.9 Thione group increases polarity; benzoxazole enhances rigidity.
Compound 3s Pyrano[2,3-c]pyrazole 2-Chlorophenyl, 3-methoxyphenyl C₂₁H₁₆ClN₃O₂ 385.8 Pyrano-pyrazole core with methoxy group improves solubility.
Compound 1008273-65-1 Pyrrolo[3,4-d][1,2,3]triazole-4,6-dione 2-Chlorobenzyl, 4-ethylphenyl C₁₉H₁₇ClN₄O₂ 368.8 Ethyl group may reduce steric hindrance.
Compound 1025248-54-7 Pyrrolo[3,4-d][1,2,3]triazole-4,6-dione 3-Fluorophenyl, methoxybenzylidene C₃₄H₃₁FN₆O₅ 622.6 Fluorine and methoxy groups enhance metabolic stability.

*Estimated based on analogs.

Physicochemical Properties

  • Lipophilicity : The 2-chlorophenyl and 3-methylbenzyl groups in the target compound likely increase logP compared to Compound 3s (which has a polar methoxy group) but reduce it relative to Compound 1025248-54-7 (with bulky methoxybenzylidene) .
  • Solubility : The triazole-dione core is polar, but aromatic substituents may limit aqueous solubility. Compound 6e’s thione group improves solubility in polar solvents .
  • Thermal Stability : Melting points for analogs range from 170–171°C (Compound 3s) to >300°C (Compound 1025248-54-7, inferred from high molecular weight) .

Pharmacological Potential

  • Kinase Inhibition : Pyrrolo-triazole-diones (e.g., Compound 1025248-54-7) show activity in kinase assays due to hydrogen-bonding motifs .
  • Anti-inflammatory Effects : Chlorophenyl-substituted triazoles (e.g., Compound 6e) exhibit COX-2 inhibition in preliminary studies .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.